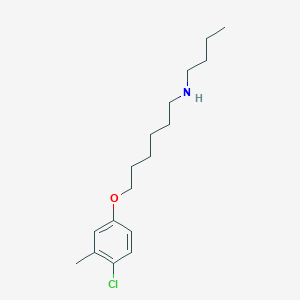![molecular formula C15H13BrN2O2 B3859743 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859743.png)
4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime
Vue d'ensemble
Description
4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime, also known as 4-BBO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime in inducing apoptosis in cancer cells is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity may be due to the higher expression of topoisomerase II in cancer cells compared to normal cells. Additionally, this compound has been reported to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime in lab experiments is its high purity and yield obtained through the synthesis method. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime. One direction is the investigation of its potential as a therapeutic agent for other diseases besides cancer. Another direction is the optimization of the synthesis method to improve the yield and solubility of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound in inducing apoptosis in cancer cells. Finally, the use of this compound as a building block for the synthesis of MOFs with specific properties for gas storage and separation is an area of interest for materials science research.
Applications De Recherche Scientifique
4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime has been investigated for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of aldehydes and ketones in complex matrices.
Propriétés
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-11-2-8-14(9-3-11)18-15(19)20-17-10-12-4-6-13(16)7-5-12/h2-10H,1H3,(H,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOONNDBWXYJSK-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3859664.png)
![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859675.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3859676.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3859684.png)

![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B3859706.png)

![4-fluorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859725.png)
![2-hydroxy-2-phenyl-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3859728.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859733.png)
![N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
![{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid](/img/structure/B3859755.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzoate](/img/structure/B3859757.png)
![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3859761.png)
